molecular formula C15H12N8S B4494450 5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4494450
M. Wt: 336.4 g/mol
InChI Key: CUWCWTLXMGQGCD-UHFFFAOYSA-N
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Description

5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine and triazole intermediates, followed by their coupling under specific conditions. Common reagents might include hydrazine, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOLE
  • 4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL

Uniqueness

The uniqueness of 5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

3-pyrazin-2-yl-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8S/c24-15-21-20-14(13-7-16-5-6-18-13)23(15)12-3-1-11(2-4-12)8-22-10-17-9-19-22/h1-7,9-10H,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCWTLXMGQGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N3C(=NNC3=S)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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